molecular formula C23H22FN3OS B11581190 (5Z)-3-ethyl-5-{[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

(5Z)-3-ethyl-5-{[7-ethyl-1-(2-fluorobenzyl)-1H-indol-3-yl]methylidene}-2-thioxoimidazolidin-4-one

Cat. No.: B11581190
M. Wt: 407.5 g/mol
InChI Key: LHNSPFNLAIGFIO-NDENLUEZSA-N
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Description

(5Z)-3-ETHYL-5-({7-ETHYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indole ring, a fluorophenyl group, and a sulfanylideneimidazolidinone moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-ETHYL-5-({7-ETHYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE typically involves multiple steps, including the formation of the indole ring, the introduction of the fluorophenyl group, and the construction of the sulfanylideneimidazolidinone moiety. Common reagents used in these reactions include ethyl iodide, fluorobenzyl chloride, and various catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-ETHYL-5-({7-ETHYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve halogenation or nitration using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., chlorine gas). Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.

Scientific Research Applications

(5Z)-3-ETHYL-5-({7-ETHYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-ETHYL-5-({7-ETHYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds with similar indole structures, such as tryptophan and serotonin.

    Fluorophenyl Compounds: Molecules containing fluorophenyl groups, like fluoxetine and fluticasone.

    Sulfanylideneimidazolidinone Derivatives: Compounds with similar sulfanylideneimidazolidinone moieties, used in various chemical and pharmaceutical applications.

Uniqueness

(5Z)-3-ETHYL-5-({7-ETHYL-1-[(2-FLUOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2-SULFANYLIDENEIMIDAZOLIDIN-4-ONE stands out due to its unique combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C23H22FN3OS

Molecular Weight

407.5 g/mol

IUPAC Name

(5Z)-3-ethyl-5-[[7-ethyl-1-[(2-fluorophenyl)methyl]indol-3-yl]methylidene]-2-sulfanylideneimidazolidin-4-one

InChI

InChI=1S/C23H22FN3OS/c1-3-15-9-7-10-18-17(12-20-22(28)27(4-2)23(29)25-20)14-26(21(15)18)13-16-8-5-6-11-19(16)24/h5-12,14H,3-4,13H2,1-2H3,(H,25,29)/b20-12-

InChI Key

LHNSPFNLAIGFIO-NDENLUEZSA-N

Isomeric SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3F)/C=C\4/C(=O)N(C(=S)N4)CC

Canonical SMILES

CCC1=C2C(=CC=C1)C(=CN2CC3=CC=CC=C3F)C=C4C(=O)N(C(=S)N4)CC

Origin of Product

United States

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